molecular formula C13H11ClN2O4 B1486556 6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine CAS No. 1097080-93-7

6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine

Cat. No.: B1486556
CAS No.: 1097080-93-7
M. Wt: 294.69 g/mol
InChI Key: CAJCRMBTKMUHQK-UHFFFAOYSA-N
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Description

6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a chloro group at the 6th position, a methoxybenzyloxy group at the 2nd position, and a nitro group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine typically involves multiple steps. One common method starts with the nitration of 2-chloro-3-nitropyridine, followed by the introduction of the 4-methoxybenzyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The methoxybenzyloxy group can be hydrolyzed to yield the corresponding phenol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, DMF, various nucleophiles.

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Major Products Formed

    Reduction: 6-Chloro-2-(4-methoxybenzyloxy)-3-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 6-Chloro-2-(4-hydroxybenzyloxy)-3-nitropyridine.

Scientific Research Applications

6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methoxybenzyloxy groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine can be compared with other similar compounds, such as:

    6-Chloro-2-(4-methoxybenzyloxy)-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.

    4-(4-Methoxybenzyloxy)-6-chloro-2-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-19-10-4-2-9(3-5-10)8-20-13-11(16(17)18)6-7-12(14)15-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJCRMBTKMUHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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